molecular formula C10H12O3 B14296163 2,5-Furandione, 3-(cyclohexenyl)dihydro- CAS No. 120114-17-2

2,5-Furandione, 3-(cyclohexenyl)dihydro-

Cat. No.: B14296163
CAS No.: 120114-17-2
M. Wt: 180.20 g/mol
InChI Key: XXRNVQUCQOZDIL-UHFFFAOYSA-N
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Description

2,5-Furandione, also known as succinic anhydride, serves as a core structure for various derivatives modified with alkyl, alkenyl, or cycloalkyl substituents. These compounds are widely used in polymer chemistry, surfactants, and specialty chemicals due to their reactivity and functional versatility .

These analogs share key features:

  • Core structure: A dihydrofuran-2,5-dione ring.
  • Substituent variations: Position 3 is functionalized with hydrocarbon chains or cyclic groups, influencing physical properties and reactivity .

Properties

IUPAC Name

3-(cyclohexen-1-yl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRNVQUCQOZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282277
Record name 2,5-Furandione, 3-(cyclohexenyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120114-17-2
Record name 2,5-Furandione, 3-(cyclohexenyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(cyclohexenyl)dihydro- typically involves the Diels-Alder reaction between maleic anhydride and cyclohexadiene. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Furandione, 3-(cyclohexenyl)dihydro- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation.

    Substitution: It can participate in substitution reactions where functional groups are introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and organometallic compounds are employed under specific conditions.

Major Products:

    Oxidation: Oxidized furandione derivatives.

    Reduction: Dihydro derivatives with varying saturation levels.

    Substitution: Functionalized furandione compounds with new substituents.

Scientific Research Applications

Chemistry: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-(cyclohexenyl)dihydro- involves its ability to undergo various chemical reactions, forming reactive intermediates that interact with molecular targets. These interactions can modulate biochemical pathways, leading to specific biological effects. The compound’s reactivity is primarily due to the presence of the furandione moiety, which can participate in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical parameters for selected 2,5-Furandione derivatives:

Compound Name Molecular Formula Molecular Weight CAS RN Substituent Type Key Applications Reference
3-(2-Decenyl)dihydro-2,5-furandione C₁₄H₂₂O₃ 238.32 62568-81-4 Linear alkenyl (C10) Polymer crosslinking
3-(Dodecenyl)dihydro-2,5-furandione C₁₆H₂₆O₃ 266.38 19532-92-4 Linear alkenyl (C12) Surfactants, adhesives
3-(Cyclododecylmethylene)dihydro-2,5-furandione (E-isomer) C₁₇H₂₆O₃ 278.39 62939-98-4 Cycloalkyl (C12) High-temperature resins
2,5-Furandione, dihydro-(tetrapropenyl)- Mixed isomers N/A 26544-38-7 Branched alkenyl Lubricant additives
5-Dodecyldihydro-2(3H)-furanone C₁₆H₂₈O₂ 252.39 Not specified Saturated alkyl (C12) Laboratory reagents

Structural and Functional Differences

Substituent Effects on Reactivity
  • Linear alkenyl chains (e.g., decenyl, dodecenyl): Enhance hydrophobicity and flexibility, making these derivatives suitable for surfactants and plasticizers. For example, 3-(dodecenyl)dihydro-2,5-furandione (CAS 19532-92-4) exhibits improved solubility in nonpolar solvents compared to shorter-chain analogs .
  • Cyclic substituents (e.g., cyclododecylmethylene): Introduce steric hindrance, reducing reaction rates in polymerization but improving thermal stability. The E-isomer of 3-(cyclododecylmethylene)dihydro-2,5-furandione (CAS 62939-98-4) is preferred for epoxy resin formulations requiring high glass transition temperatures .
Physical Properties
  • Molecular weight : Increases with longer substituents (e.g., 238.32 for C₁₄H₂₂O₃ vs. 278.39 for C₁₇H₂₆O₃), affecting melting points and viscosity .
  • Safety profiles: Derivatives like 5-dodecyldihydro-2(3H)-furanone are classified as low-risk laboratory chemicals, requiring standard protective equipment (gloves, goggles) .

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